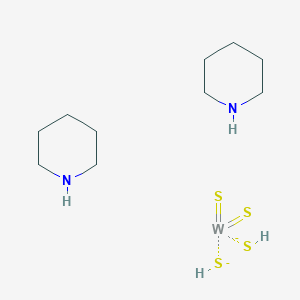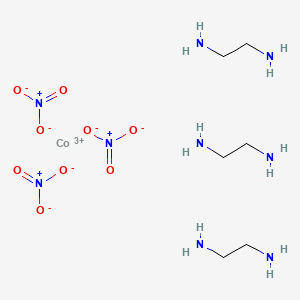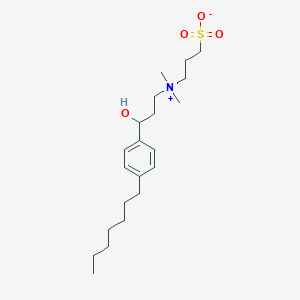
beta-D-Galp-(1->3)-beta-D-GalpNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:
β-D-Galp-(1→3)-β-D-GalpNAc
Preparation Methods
Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.
Reaction Conditions:Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .
Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).
Deprotection: After glycosylation, protective groups are removed to yield the final compound.
Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:
Oxidation: It may undergo oxidation at specific functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can replace specific atoms or groups.
Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.
Oxidation: Reagents like are used for selective oxidation.
Reduction: or with a suitable catalyst can reduce specific functional groups.
Substitution: Various reagents (e.g., , , or ) can be employed.
Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.
Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.
Scientific Research Applications
Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:
Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.
Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.
Glycobiology: Understanding its role in glycan structures and interactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.
Comparison with Similar Compounds
Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:
Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.
Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1 |
InChI Key |
HMQPEDMEOBLSQB-UFLFEMAHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


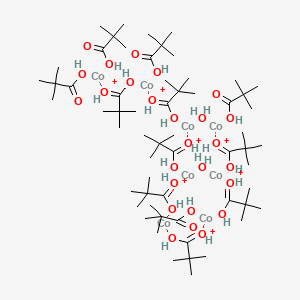
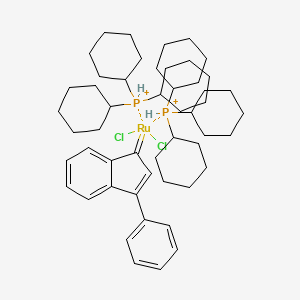
![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
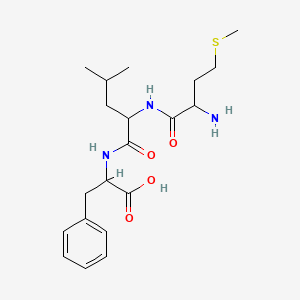
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)


